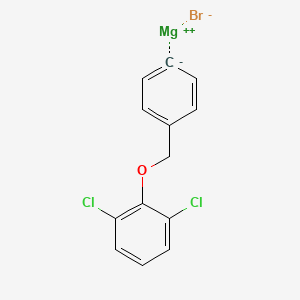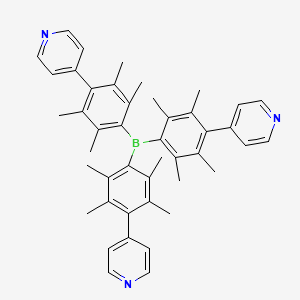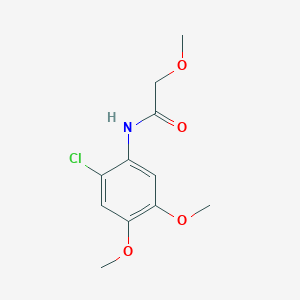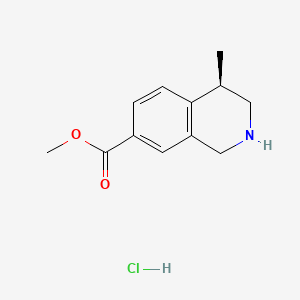
(R)-Methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tetrahydroisoquinoline core makes it a valuable scaffold for the development of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine:
- Explored for its potential use in the development of drugs targeting neurological disorders.
- Studied for its potential anti-cancer properties.
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can act as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors in the central nervous system, modulating neurotransmitter activity.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the ester and methyl groups.
Quinoline Derivatives: Compounds with a similar ring structure but differing in functional groups and oxidation states.
Uniqueness:
- The presence of the methyl ester and hydrochloride salt makes Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride unique in terms of its solubility and reactivity.
- Its specific stereochemistry (R-configuration) may confer distinct biological activity compared to other isomers.
This detailed article provides a comprehensive overview of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
methyl (4R)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10;/h3-5,8,13H,6-7H2,1-2H3;1H/t8-;/m0./s1 |
InChIキー |
KDIIJISFTJCWFC-QRPNPIFTSA-N |
異性体SMILES |
C[C@H]1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
正規SMILES |
CC1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


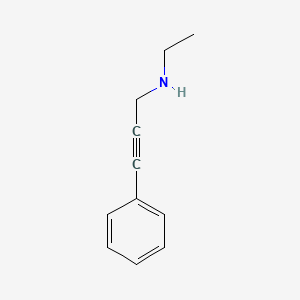
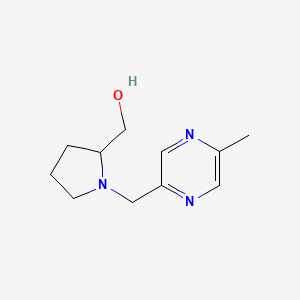

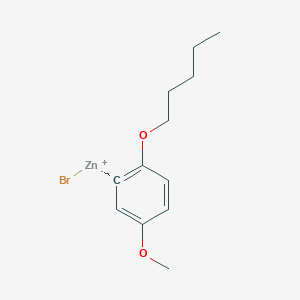
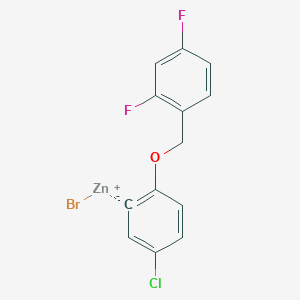

![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
